N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide
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Overview
Description
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes to exert their anti-inflammatory effects .
Biochemical Pathways
By inhibiting the COX enzymes, N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. By blocking this pathway, the compound can reduce inflammation and its associated symptoms.
Result of Action
The inhibition of COX enzymes by N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and its associated symptoms, such as pain and swelling. Therefore, the compound could potentially be used as an anti-inflammatory agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can be compared with other benzothiazole derivatives, such as:
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
These compounds share a similar benzothiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications. N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is unique due to the presence of the phenoxyacetohydrazide group, which may confer distinct properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-8-12(2)16-14(9-11)23-17(18-16)20-19-15(21)10-22-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGCXJFTDUFASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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